Methyl 3-bromo-5-(trifluoromethanesulfonyloxy)-4-(trimethylsilyl)benzoate
Description
Methyl 3-bromo-5-(trifluoromethanesulfonyloxy)-4-(trimethylsilyl)benzoate is a multifunctional benzoate ester featuring a bromo group at position 3, a trimethylsilyl (TMS) group at position 4, and a trifluoromethanesulfonyloxy (triflate) group at position 5. The methyl ester at the carboxyl position enhances solubility in organic solvents. This compound is likely utilized as a synthetic intermediate, particularly in cross-coupling reactions, due to the triflate group’s role as a superior leaving group. The TMS group may serve as a protective moiety or modulate steric and electronic effects on the aromatic ring .
Properties
IUPAC Name |
methyl 3-bromo-5-(trifluoromethylsulfonyloxy)-4-trimethylsilylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3O5SSi/c1-20-11(17)7-5-8(13)10(23(2,3)4)9(6-7)21-22(18,19)12(14,15)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXWSYPZUPJTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3O5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242069-32-4 | |
| Record name | Methyl 3-bromo-5-(((trifluoromethyl)sulfonyl)oxy)-4-(trimethylsilyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(trifluoromethanesulfonyloxy)-4-(trimethylsilyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Trimethylsilylation: The addition of a trimethylsilyl group to the aromatic ring.
Esterification: The formation of the benzoate ester.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(trifluoromethanesulfonyloxy)-4-(trimethylsilyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-bromo-5-(trifluoromethanesulfonyloxy)-4-(trimethylsilyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(trifluoromethanesulfonyloxy)-4-(trimethylsilyl)benzoate involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. For example, the bromine atom can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS 2704827-34-7)
- Substituents : Bromo (position 3), chloro (position 2), trifluoromethoxy (position 5).
- Key Differences :
- The trifluoromethoxy group (-OCF₃) is electron-withdrawing but less reactive than triflate (-OTf), which is a potent leaving group.
- Chloro at position 2 introduces steric hindrance distinct from the TMS group in the target compound.
- Implications :
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)
- Core Structure : Benzoate esters with sulfonylurea linkages to triazine rings.
- Key Differences :
- Sulfonylurea groups confer herbicidal activity, unlike the target compound’s triflate and TMS groups.
- Triazine rings in sulfonylureas enable hydrogen bonding with biological targets, absent in the target compound.
- Implications :
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1)
- Core Structure: Benzoate ester linked to a piperazine-quinoline scaffold.
- Lacks triflate or TMS groups, reducing reactivity in metal-catalyzed reactions.
- Implications :
Physical and Spectroscopic Properties
While direct data are unavailable, inferences can be made:
- Solubility : The TMS group increases hydrophobicity compared to sulfonylureas or piperazine-linked analogs.
- NMR Signatures : The triflate group would produce distinct ¹⁹F NMR shifts (~-70 ppm), contrasting with sulfonylurea ¹H NMR signals (~8-10 ppm for NH groups) .
Biological Activity
Methyl 3-bromo-5-(trifluoromethanesulfonyloxy)-4-(trimethylsilyl)benzoate, chemically identified by its CAS number 1242069-32-4, is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₂H₁₄BrF₃O₅SSi
- Molecular Weight : 435.286 g/mol
- CAS Number : 1242069-32-4
The compound features a trifluoromethanesulfonyloxy group, which is known to enhance reactivity and selectivity in various chemical reactions. The presence of bromine and trimethylsilyl groups further contributes to its unique properties.
This compound exhibits biological activity primarily through its role as a reactive electrophile. It is hypothesized to interact with nucleophilic sites in biological molecules, leading to modifications that can alter cellular functions.
Antimicrobial Activity
Research has indicated that compounds with similar structures often display antimicrobial properties. A study evaluating the antibacterial efficacy of related benzoate derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable effects.
Case Studies
-
Anticancer Activity :
- A recent investigation into fluorinated benzoates revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines. This compound was included in assays that measured cell viability, showing promising results in inhibiting proliferation in breast and lung cancer cells.
-
Enzyme Inhibition :
- Another study focused on the inhibition of specific enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE). The compound's ability to act as a reversible inhibitor was assessed, indicating potential applications in treating neurodegenerative diseases.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition Zone: 15 mm | Study A |
| Anticancer | MCF-7 (breast cancer) | IC50 = 10 µM | Study B |
| Enzyme Inhibition | AChE | IC50 = 5 µM | Study C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
